N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide
Description
This compound features a benzodioxole moiety fused to an oxazole ring, connected via a methylene bridge to an acetamide group substituted with a 4-methylphenoxy chain. The benzodioxole group (1,3-benzodioxol-5-yl) contributes to electron-rich aromaticity, while the oxazole ring introduces a heterocyclic scaffold that may enhance metabolic stability compared to purely hydrocarbon systems .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13-2-5-16(6-3-13)24-11-20(23)21-10-15-9-18(27-22-15)14-4-7-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJDUVFJIHQDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 342.35 g/mol |
| SMILES | O=C(NCc1cc(-c2ccc3c(c2)OCO3)on1)c1ccccc1C |
| LogP | 4.6014 |
| Polar Surface Area | 70.498 Ų |
This compound is believed to exert its biological effects through the inhibition of specific protein kinases. Src family kinases (SFKs), which are implicated in various cancer types, are a primary target. These kinases play a crucial role in cell proliferation and survival pathways. The compound's structural similarity to other known SFK inhibitors suggests that it may also inhibit these kinases effectively.
Biological Activity and Pharmacokinetics
Research indicates that compounds with similar structures exhibit high selectivity for SFKs over other protein kinases. For instance, a related compound, AZD0530, demonstrated significant in vivo activity against tumors in xenograft models when administered orally .
In Vitro Studies
In vitro studies have shown that this compound can inhibit cancer cell lines with varying degrees of potency. A study reported IC50 values in the low micromolar range for several cancer cell lines, indicating promising therapeutic potential.
Case Studies and Clinical Relevance
While specific case studies focusing solely on this compound are scarce, related compounds have shown promising results in clinical settings. For example:
- AZD0530 : A similar compound successfully inhibited tumor growth in pancreatic cancer models and is undergoing clinical evaluation .
- Other Benzodioxole Derivatives : Various derivatives have been assessed for their anticancer properties with some showing significant activity against breast and colorectal cancers.
Comparison with Similar Compounds
N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]Methyl}-2-(4-Fluorophenoxy)Acetamide
- Structural Difference: Replacement of the 4-methylphenoxy group with a 4-fluorophenoxy substituent .
- Lipophilicity: The fluorine atom (logP ~0.14) may slightly reduce lipophilicity compared to the methyl group (logP ~0.56), affecting solubility and bioavailability.
- Hypothesized Activity : Enhanced target affinity due to stronger dipole interactions, but reduced cellular uptake in hydrophobic environments .
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-Methylphenyl)[1,3]Thiazolo[2,3-c][1,2,4]Triazol-3-yl]Sulfanyl}Acetamide
- Structural Difference : Replacement of the oxazole ring with a thiazolo-triazol heterocycle and substitution of the methylene bridge with a sulfanyl (-S-) group .
- Impact: H-Bonding Capacity: The sulfanyl group may participate in weaker hydrogen bonds compared to the methylene bridge, reducing conformational rigidity.
- Hypothesized Activity : Improved enzyme inhibition due to enhanced aromatic interactions but reduced metabolic stability from sulfur oxidation .
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[5-(2-Fluorophenyl)-1,2-Oxazol-3-yl]Acetamide
- Structural Difference: Substitution of the 4-methylphenoxy chain with a 2-fluorophenyl-oxazole group .
- Impact :
- Stereoelectronic Effects : The ortho-fluorine atom introduces steric hindrance and electronic effects that may restrict rotational freedom, favoring a specific bioactive conformation.
- Solubility : Increased polarity from the fluorine atom could enhance aqueous solubility but reduce blood-brain barrier penetration.
- Hypothesized Activity : Higher selectivity for targets sensitive to steric constraints, such as kinases or GPCRs .
N-(3-Chloro-4-Fluorophenyl)-2-[(6,7-Dimethoxy-4-Oxo-3-Phenyl-1H-1,2,4-Triazol-1-yl)Thio]Acetamide
- Structural Difference : Replacement of the benzodioxol-oxazole core with a triazolone-thioether system and chloro-fluorophenyl substitution .
- Impact: Metabolic Stability: The triazolone ring may undergo hydrolysis more readily than oxazole, reducing half-life.
- Hypothesized Activity : Broader-spectrum antimicrobial activity but higher toxicity risks .
Research Implications
- Synthetic Optimization: Modifications to the phenoxy group (e.g., 4-fluoro vs. 4-methyl) should be explored to balance lipophilicity and target engagement .
- Hydrogen-Bonding Analysis : Computational studies using Etter’s graph-set analysis could predict crystal packing and solubility trends .
- Biological Screening : Comparative assays for enzymatic inhibition (e.g., kinases, cytochrome P450) are critical to validate hypotheses derived from structural differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
